
Bis(agmatine)oxalamide
Übersicht
Beschreibung
Bis(agmatine)oxalamide is a synthetic compound that is not naturally occurring. It is part of the human exposome, which refers to the collection of all exposures an individual encounters in a lifetime . This compound is derived from agmatine, a natural polyamine produced from arginine by the enzyme arginine decarboxylase . Agmatine has been studied for its potential therapeutic applications, particularly in the central nervous system .
Vorbereitungsmethoden
The synthesis of oxalamides, including bis(agmatine)oxalamide, can be achieved through several methods. One conventional method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with amines . Another method is the oxidative carbonylation of amines using carbon monoxide . Additionally, aminolysis of oxalates can also lead to the formation of oxalamides . A more sustainable approach involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method generates hydrogen gas as the sole byproduct and is considered environmentally benign .
Analyse Chemischer Reaktionen
Bis(agmatine)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(agmatine)oxalamide has several scientific research applications:
Wirkmechanismus
The exact mechanism of action of bis(agmatine)oxalamide is still being investigated. agmatine, its precursor, is known to interact with several molecular targets, including α2-adrenergic and imidazoline receptors in the brain . These interactions suggest that agmatine may modulate neurotransmission, nitric oxide synthesis, glucose metabolism, and polyamine metabolism .
Vergleich Mit ähnlichen Verbindungen
Bis(agmatine)oxalamide can be compared with other similar compounds, such as:
Acylpolyamines: These compounds are also found in spider venoms and have similar neurotoxic effects.
Nucleoside analogs: These compounds are used in antiviral therapies and have different mechanisms of action compared to this compound.
Betacarboline alkaloids: These compounds have been studied for their psychoactive properties.
Organometallic diazenaryl compounds: These compounds have applications in catalysis and materials science.
Dioxopiperidinic analogs: These compounds are used in drug development for their potential therapeutic effects.
This compound is unique due to its specific interactions with molecular targets in the brain and its potential therapeutic applications in the central nervous system .
Eigenschaften
IUPAC Name |
N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNNDZUYUVWDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164769 | |
| Record name | Bis(agmatine)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151368-32-0 | |
| Record name | Bis(agmatine)oxalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151368320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(agmatine)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


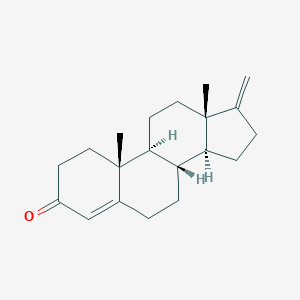
![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)

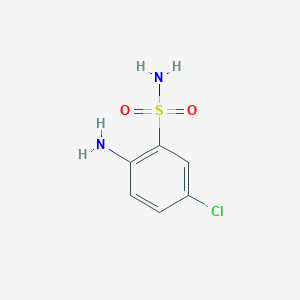
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
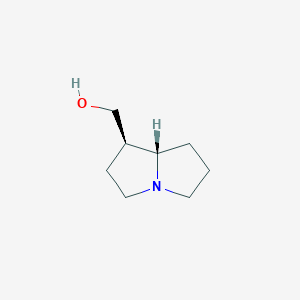

![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
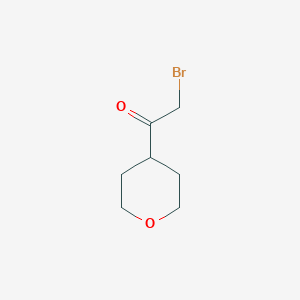
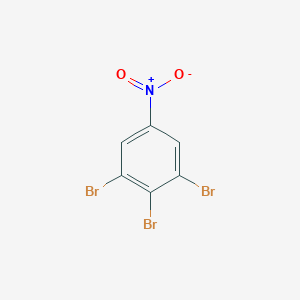
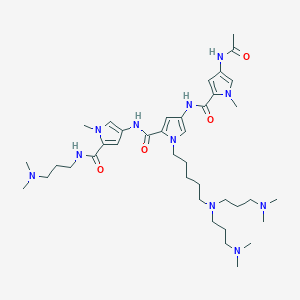
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)

